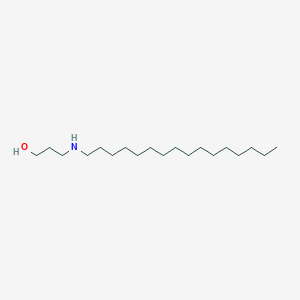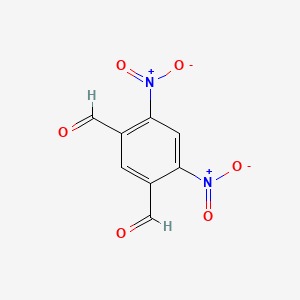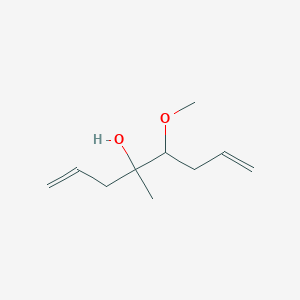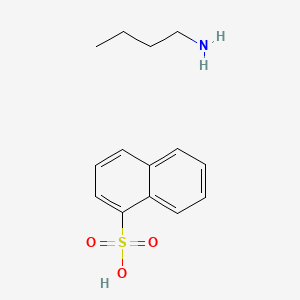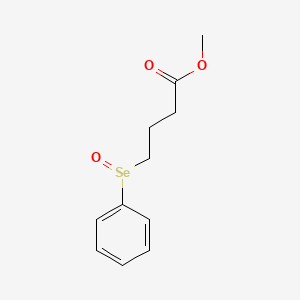![molecular formula C12H16N2 B14477449 (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline CAS No. 66036-35-9](/img/structure/B14477449.png)
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline is a bicyclic compound that belongs to the class of heterocyclic organic compounds This compound is characterized by a fused ring system containing both benzene and quinoxaline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an aromatic diamine with a cyclic ketone, followed by catalytic hydrogenation to achieve the desired bicyclic structure. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structural properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, further hydrogenated derivatives, and functionalized bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler analog with similar structural features but lacking the bicyclic nature.
Benzimidazole: Another heterocyclic compound with a fused benzene ring, but with different nitrogen positioning.
Tetrahydroquinoline: Shares some structural similarities but differs in the degree of saturation and ring fusion.
Uniqueness
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66036-35-9 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline |
InChI |
InChI=1S/C12H16N2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h5-6,9-10H,1-4,7-8H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
CULQBLKMOLXVLE-UWVGGRQHSA-N |
Isomerische SMILES |
C1CC[C@H]2CC3=NC=CN=C3C[C@@H]2C1 |
Kanonische SMILES |
C1CCC2CC3=NC=CN=C3CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
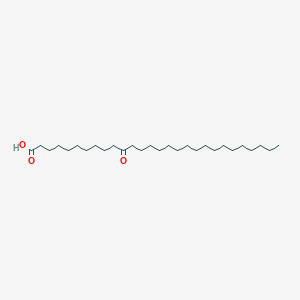
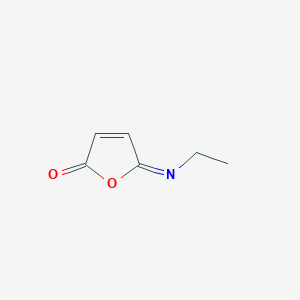
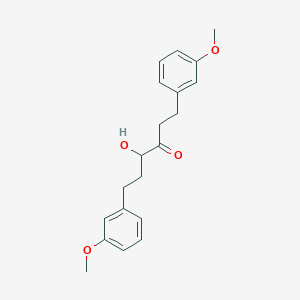
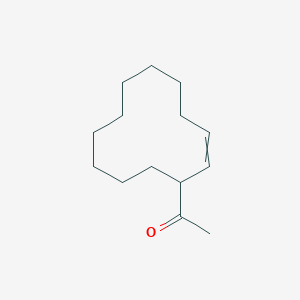

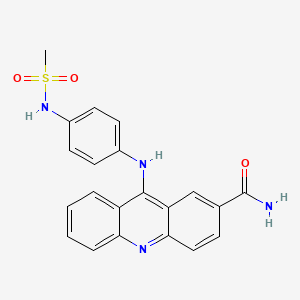
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
